![molecular formula C8H11NO3 B3274071 (5-Methyl-isoxazol-3-yl)-acetic acid ethyl ester CAS No. 60148-50-7](/img/structure/B3274071.png)
(5-Methyl-isoxazol-3-yl)-acetic acid ethyl ester
Overview
Description
“(5-Methyl-isoxazol-3-yl)-acetic acid ethyl ester” is a compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The “5-Methyl” indicates that there is a methyl group attached to the 5th carbon of the isoxazole ring. The “acetic acid ethyl ester” part suggests that this compound also contains an ester functional group, which is derived from acetic acid and an ethanol .
Synthesis Analysis
The synthesis of isoxazole derivatives generally involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . The ester part of the molecule could be synthesized through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as mass spectrometry . Mass spectrometry can provide accurate molecular weights of the intact molecular ions, allowing for the assignment of a molecular formula with high confidence .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the isoxazole ring and the ester group. Isoxazoles can undergo a variety of reactions due to the presence of the N-O bond in the isoxazole ring . Ester groups can undergo reactions such as hydrolysis, reduction, and transesterification .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicine or materials science . Further studies could also focus on developing more efficient synthesis methods or investigating its physical and chemical properties in more detail.
properties
IUPAC Name |
ethyl 2-(5-methyl-1,2-oxazol-3-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-11-8(10)5-7-4-6(2)12-9-7/h4H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSDUNGORDXKPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NOC(=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299639 | |
Record name | Ethyl 5-methyl-3-isoxazoleacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-isoxazol-3-yl)-acetic acid ethyl ester | |
CAS RN |
60148-50-7 | |
Record name | Ethyl 5-methyl-3-isoxazoleacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60148-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-methyl-3-isoxazoleacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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